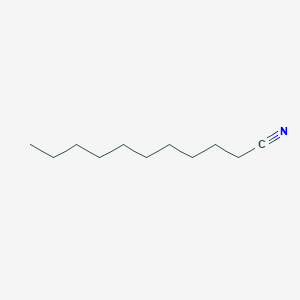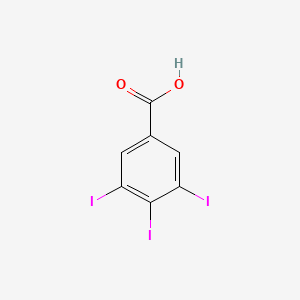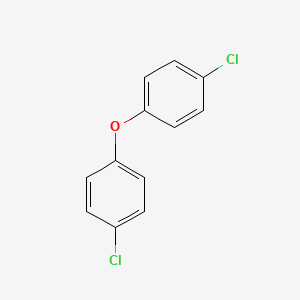
4,4'-Dichlorodiphenyl ether
Overview
Description
“4,4’-Dichlorodiphenyl ether” is an organic compound that contains an oxygen atom bonded to two same or different alkyl or aryl groups . It is also known by other names such as “4-Chlorophenyl ether”, “1-Chloro-4-(4-chlorophenoxy)benzene”, and "Bis(p-chlorophenyl) ether" .
Synthesis Analysis
While specific synthesis methods for “4,4’-Dichlorodiphenyl ether” were not found in the search results, a related compound, “sulfonated poly (arylene ether sulfone)” was synthesized in a study . The synthesis of such compounds often involves complex chemical reactions and requires specialized knowledge and equipment.
Physical And Chemical Properties Analysis
“4,4’-Dichlorodiphenyl ether” is a solid compound with a molecular weight of 239.09 g/mol . It has a net dipole moment due to the polarity of the C-O bonds . The compound is insoluble or slightly soluble in water .
Scientific Research Applications
Toxicity Studies
4,4'-Dichlorodiphenyl ether has been studied for its toxicity on both adult and embryonic zebrafish. These studies are crucial in understanding the environmental impact and safety of this compound. It has been found that this compound, along with other similar compounds, exhibits moderate toxicity to adult zebrafish and impacts embryonic development, including delays in hatching time and growth inhibition (Li Qin et al., 2014).
Biodegradation
Research into the biodegradation of this compound reveals its potential breakdown by bacterial action. Sphingomonas sp. strain SS33, derived from a parent strain that mineralizes diphenyl ether, has shown the ability to utilize this compound for growth, highlighting its role in bioremediation (S. Schmidt, P. Fortnagel, R. Wittich, 1993).
Synthesis and Characterization for Fuel Cell Applications
A study on the synthesis and characterization of 3,3′-disulfonated-4,4′-dichlorodiphenyl sulfone (SDCDPS) monomer, a derivative of this compound, shows its application in fabricating proton exchange membranes for fuel cells. This research indicates the relevance of this compound derivatives in advancing fuel cell technology (Mehmet Sankir et al., 2006).
Safety and Hazards
Future Directions
Mechanism of Action
- The compound can be prepared by reacting sodium 1,3-dichlorobenzene with 4-chlorophenol in N-methylpyrrolidone solvent. The reaction occurs in the presence of potassium carbonate and a copper(I) catalyst. The mixture is heated to 170–173°C for several hours, cooled, acidified with hydrochloric acid to pH 6–6.5, and then distilled under reduced pressure to obtain the product .
Synthesis
Biochemical Analysis
Biochemical Properties
4,4’-Dichlorodiphenyl ether plays a role in biochemical reactions primarily through its interactions with enzymes, proteins, and other biomolecules. One of the key interactions involves the bacterium Sphingomonas sp. strain SS33, which utilizes 4,4’-Dichlorodiphenyl ether for growth. This bacterium transforms the compound into intermediary halocatechols via the ortho pathway by type I enzymes . These interactions highlight the compound’s potential to influence microbial metabolic processes.
Cellular Effects
The effects of 4,4’-Dichlorodiphenyl ether on various types of cells and cellular processes are significant. In zebrafish embryos, exposure to 4,4’-Dichlorodiphenyl ether has been shown to delay hatching time and inhibit larval growth . Additionally, this compound induces embryo yolk sac and pericardial edema, as well as spine deformation in hatched larvae. These findings suggest that 4,4’-Dichlorodiphenyl ether can disrupt normal cellular development and function, potentially affecting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, 4,4’-Dichlorodiphenyl ether exerts its effects through various binding interactions with biomolecules. The compound’s transformation by Sphingomonas sp. strain SS33 involves the mineralization of intermediary halocatechols via the ortho pathway by type I enzymes . This process indicates that 4,4’-Dichlorodiphenyl ether can influence enzyme activity and metabolic pathways, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,4’-Dichlorodiphenyl ether can change over time. Studies have shown that the compound’s stability and degradation can impact its long-term effects on cellular function. For example, in zebrafish embryos, the compound’s toxicity was observed to increase with prolonged exposure, leading to delayed hatching and inhibited growth . These findings underscore the importance of considering temporal factors when evaluating the compound’s biochemical effects.
Dosage Effects in Animal Models
The effects of 4,4’-Dichlorodiphenyl ether vary with different dosages in animal models. In ICR male mice, oral exposure to the compound at a dosage of 1.20 mg/kg/day for 28 days resulted in significant increases in relative liver weights and decreases in relative kidney weights . Pathological changes such as cell swelling, inflammation, and hepatocellular hypertrophy were also observed. These results indicate that higher doses of 4,4’-Dichlorodiphenyl ether can lead to toxic effects and disrupt normal organ function.
Metabolic Pathways
4,4’-Dichlorodiphenyl ether is involved in specific metabolic pathways, particularly in microbial systems. The bacterium Sphingomonas sp. strain SS33 metabolizes the compound through the ortho pathway, leading to the production of intermediary halocatechols . This process involves type I enzymes and highlights the compound’s role in microbial metabolism. Understanding these pathways is essential for evaluating the compound’s impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 4,4’-Dichlorodiphenyl ether within cells and tissues are influenced by various factors. The compound’s interactions with transporters and binding proteins can affect its localization and accumulation. For example, in zebrafish embryos, the compound’s distribution was observed to cause yolk sac and pericardial edema . These findings suggest that 4,4’-Dichlorodiphenyl ether can be transported to specific cellular compartments, leading to localized effects.
Properties
IUPAC Name |
1-chloro-4-(4-chlorophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URUJZHZLCCIILC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179198 | |
| Record name | 4,4'-Dichlorodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2444-89-5 | |
| Record name | 4,4'-Dichlorodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002444895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(p-chlorophenyl) ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38001 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4'-Dichlorodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2444-89-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'-DICHLORODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36VA116FST | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



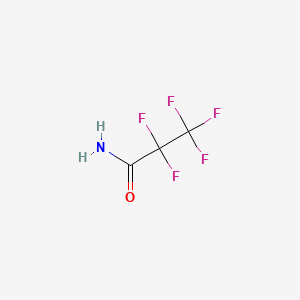


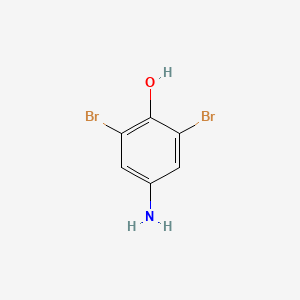


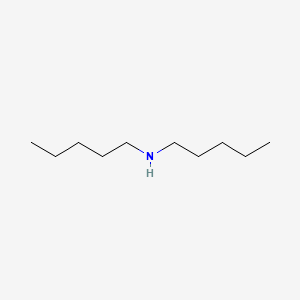

![2-[(4-Methoxyphenoxy)methyl]oxirane](/img/structure/B1346572.png)
